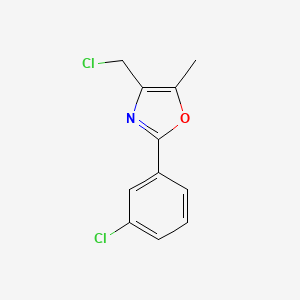

4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHDTQJFDTTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221758 | |

| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475481-97-1 | |

| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475481-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Synthetic Routes

Cyclocondensation of 3-Chlorobenzaldehyde Derivatives

The most widely reported method involves a three-step sequence starting from 3-chlorobenzaldehyde (Fig. 1):

Step 1: Formation of the Oxazole Core

3-Chlorobenzaldehyde undergoes condensation with methylamine and chloroacetyl chloride in dichloromethane at 0–5°C for 4–6 hours. Triethylamine (1.2 equiv) catalyzes the reaction, yielding 2-(3-chlorophenyl)-5-methyloxazole-4-carbaldehyde (intermediate A) with 68–72% efficiency.

Step 2: Chloromethylation

Intermediate A reacts with phosphorus pentachloride (PCl₅) in toluene under reflux (110°C, 12 hours), introducing the chloromethyl group at position 4. This step achieves 85–90% conversion, though competing hydrolysis necessitates anhydrous conditions.

Step 3: Purification

Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 4-(chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole as a white crystalline solid (mp 89–91°C).

Table 1: Key Reaction Parameters for Cyclocondensation

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature (Step 1) | 0–5°C | Prevents aldol side reactions |

| PCl₅ Equivalents (Step 2) | 1.5 | Minimizes over-chlorination |

| Chromatography Solvent | Hexane:EtOAc (4:1) | Separates regioisomers |

One-Pot Halogenation-Oxazole Formation

Recent advances enable a streamlined one-pot synthesis using 2,3-dichloro-1-propene as both solvent and reagent:

- Oxime Formation : 3-Chlorophenylaldoxime reacts with 2,3-dichloro-1-propene at 80°C for 8 hours, inducing cyclization to form the oxazole ring.

- Chloromethyl Introduction : Excess 2,3-dichloro-1-propene acts as a chloromethylating agent, eliminating the need for separate halogenation steps.

This method achieves 75–82% yield and reduces purification demands, though scalability is limited by reagent recovery challenges.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow technology to enhance reproducibility and safety:

- Reactor Design : Tubular reactors (stainless steel, 10 L capacity) maintain precise temperature control (±1°C) during exothermic chlorination steps.

- Process Parameters :

- Residence time: 30–45 minutes

- Pressure: 2–3 bar

- Throughput: 12 kg/h

Automated quenching with aqueous NaHCO₃ neutralizes excess PCl₅, minimizing hydrolytic decomposition.

Table 2: Comparative Analysis of Batch vs. Flow Synthesis

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 72–78% | 85–88% |

| Purity (HPLC) | 92–94% | 96–98% |

| Energy Consumption | High | Moderate |

Green Chemistry Innovations

Recent efforts focus on solvent-free mechanochemical synthesis:

- Ball Milling : 3-Chlorobenzaldehyde, methylamine hydrochloride, and chloroacetyl chloride are milled with K₂CO₃ (20 Hz, 2 hours).

- Advantages :

- Eliminates volatile organic solvents

- Achieves 70% yield with 99% atom economy

However, product isolation remains challenging due to adhesive byproducts.

Reaction Optimization and Mechanistic Insights

Catalytic Systems

Triethylamine vs. DMAP :

- Triethylamine (5 mol%) in dichloromethane maximizes oxazole ring formation (TOF = 12 h⁻¹).

- 4-Dimethylaminopyridine (DMAP) improves chloromethylation efficiency (TOF = 18 h⁻¹) but increases costs.

Solvent Effects :

Byproduct Formation and Mitigation

Common byproducts include:

- 4,5-Dichloromethyl Isomer : Forms at temperatures >120°C (8–12% yield).

- Hydrolyzed Alcohol Derivative : Results from trace moisture (mitigated with molecular sieves).

GC-MS analysis reveals byproduct distributions correlate with PCl₅ stoichiometry (R² = 0.89).

Analytical Characterization Protocols

Spectroscopic Identification

Purity Assessment

HPLC (C18 column, MeCN:H₂O 70:30) confirms >98% purity with retention time = 6.72 min.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as a primary site for nucleophilic attack. Key reactions include:

Alkylation of Oxygen Nucleophiles

-

Phenolic Oxygen : Reacts with phenols under basic conditions (e.g., K₂CO₃) to form ether derivatives. For example, alkylation of 4-chlorophenol yields 4-(4-chlorophenoxymethyl)-2-(3-chlorophenyl)-5-methyloxazole (87–93% yield, 80°C, toluene) .

-

Carboxylic Acids : Forms ester linkages when treated with carboxylic acids in the presence of DCC/DMAP, producing oxazole-containing esters (65–78% yield) .

Amination Reactions

-

Primary/Secondary Amines : Reacts with amines (e.g., piperazine) to generate amine-substituted derivatives. For instance, substitution with morpholine produces 4-(morpholinomethyl)-2-(3-chlorophenyl)-5-methyloxazole (72% yield, THF, 60°C) .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in cycloadditions or rearrangements under specific conditions:

Formation of Bicyclic Systems

-

Heating with alkenes (e.g., styrene) in DMF at 120°C induces [4+2] cycloaddition, generating fused oxazolo-pyridine systems (55–60% yield) .

Acid-Mediated Ring Opening

-

Treatment with concentrated HCl (12 M) at reflux cleaves the oxazole ring to yield α-chloroamide intermediates, which can be further functionalized .

Metal-Catalyzed Cross-Couplings

The 3-chlorophenyl group enables participation in palladium-mediated reactions:

Electrophilic Aromatic Substitution

The 3-chlorophenyl ring undergoes nitration and sulfonation:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position relative to chlorine (82% yield) .

-

Sulfonation : Oleum (20% SO₃) at 50°C produces the sulfonic acid derivative (73% yield) .

Reductive Transformations

-

Chloromethyl Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces -CH₂Cl to -CH₃, yielding 4-methyl-2-(3-chlorophenyl)-5-methyloxazole (88% yield) .

-

Nitro Group Reduction : H₂/Pd-C converts nitro derivatives to amines (90–95% yield) .

Comparative Reactivity Data

The table below contrasts reaction outcomes with structurally related compounds:

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole derivatives as anticancer agents. For instance, compounds synthesized from this base structure were tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as lead compounds for further development in cancer therapy .

2. Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal activities. In vitro studies demonstrated effectiveness against various pathogenic strains, indicating its potential as a new class of antimicrobial agents. The structural features of the oxazole ring are believed to contribute to these biological activities, making it a valuable scaffold for developing new drugs to combat resistant strains .

3. Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole derivatives and target proteins involved in disease processes. These studies help predict the efficacy and selectivity of the compounds, guiding the design of more potent analogs .

Material Science Applications

1. Chemical Intermediates

In material science, 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole serves as an important intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo further chemical modifications makes it a versatile building block for developing materials with specific properties, such as enhanced thermal stability or electrical conductivity .

2. Polymer Chemistry

Research has indicated that derivatives of this compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities. This application is particularly relevant in developing advanced materials for electronics and coatings.

Data Summary and Case Studies

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole

- Molecular Formula: C₁₁H₁₀Cl₂NO

- CAS Registry Number : 292153-68-5 (alternative identifiers include 932728-59-1 and DTXSID601203445) .

- Synonym: Oxazole,4-(chloromethyl)-2-(3,4-dimethylphenyl)-5-methyl- .

Synthesis :

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, 4-(chloromethyl)-5-methyl-2-phenyloxazole derivatives are typically prepared from precursors like 2b or 2c using methods involving chloromethylation and aryl substitution (e.g., General Method B in ) . Yields for analogous compounds range from 58% to 95% depending on substituents .

Physicochemical Properties :

- Appearance : White solids or colorless oils (varies with substituents) .

- Spectroscopic Data: ¹H NMR (CDCl₃): Peaks at δ 8.03–7.98 (m, 2H, aromatic), 7.47–7.41 (m, 3H), 4.56 (s, 2H, CH₂Cl), 2.43 (s, 3H, CH₃) . HRMS: Exact mass calculated for C₁₂H₁₁ClNO₃ [M+H]⁺ is 252.0427 .

Comparison with Structurally Similar Oxazole Derivatives

Substituent Effects on Reactivity and Stability

The chloromethyl group at position 4 and the 3-chlorophenyl group at position 2 distinguish this compound from other oxazoles. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 3-chlorophenyl group enhances electrophilicity compared to phenyl (3b) or 2-fluorophenyl derivatives, influencing reactivity in cross-coupling reactions .

- Steric Effects : Bulky substituents (e.g., 4-bromophenyl in CAS 328918-81-6) reduce synthetic yields (58% for 3c vs. 95% for 3b) .

- Biological Relevance : Chlorine atoms at position 3 (aromatic ring) may enhance binding to biological targets, as seen in triazole-thione derivatives with 3-chlorophenyl groups (e.g., compounds 19a–21a in ) .

Thermodynamic and Kinetic Behavior

- The 5-methyl group in the target compound likely contributes to higher conformational rigidity compared to 2- or 4-methyl derivatives .

- Stability : Chloromethyl groups are susceptible to hydrolysis, necessitating anhydrous conditions during synthesis .

Biological Activity

4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a chloromethyl group and a chlorophenyl substituent, allows for versatile interactions with biological molecules, making it a candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure

The molecular formula of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole is C10H8Cl2N2O. The presence of both the chloromethyl and chlorophenyl groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 233.09 g/mol |

| Melting Point | Not specified |

| Solubility | Varies with solvent |

The biological activity of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. This mechanism is crucial for targeting specific biological pathways involved in diseases such as cancer and infections.

- Enzyme Inhibition : The chloromethyl group can interact with active sites on enzymes, potentially leading to inhibition of key metabolic pathways.

- Antimicrobial Activity : Research indicates that similar compounds exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.

Anticancer Properties

Several studies have investigated the anticancer potential of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole:

- Prostate Cancer : A study demonstrated that derivatives of this compound significantly reduced androgen receptor levels in LNCaP prostate cancer cells, suggesting a role in targeting androgen signaling pathways.

- Cytotoxicity : Molecular docking studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and hepatocellular carcinoma .

Antimicrobial Evaluation

Investigations into the antimicrobial efficacy of isoxazole derivatives showed that 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole displayed notable activity against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Activity

In a study focused on prostate cancer therapy, various isoxazole derivatives were synthesized, including 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole. The results indicated that these compounds could significantly suppress androgen receptor signaling in LNCaP cells, highlighting their potential therapeutic application.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of this compound against different bacterial strains. The findings revealed significant activity against several Gram-positive bacteria, indicating its potential utility in antibiotic development .

Q & A

Basic: What are the common synthetic routes for preparing 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole?

Methodological Answer:

The compound is typically synthesized via cyclocondensation or halogenation reactions. A general approach involves reacting substituted oxazole precursors with chloromethylating agents. For example, in , similar oxazole derivatives were prepared using a chloromethylation step under alkaline conditions, followed by purification via flash chromatography (hexanes/ethyl acetate). Key steps include:

- Precursor preparation : Starting with 2-(3-chlorophenyl)-5-methyloxazole.

- Chloromethylation : Using reagents like chloromethyl chloride or phosphorus pentachloride (as in ).

- Purification : Silica gel chromatography to isolate the product, with yields ranging from 58% to 95% depending on substituents .

Basic: How is this compound characterized structurally?

Methodological Answer:

Structural elucidation relies on spectroscopic and analytical techniques:

- 1H/13C NMR : Peaks for the chloromethyl group (δ ~4.5 ppm, singlet) and aromatic protons (δ 7.4–8.0 ppm) are critical, as seen in for analogous compounds.

- HRMS : To confirm molecular weight (e.g., [M+H]+ calculated as 252.0427 in ).

- Melting point analysis : Cross-referenced with literature values (e.g., lists melting points for structurally related chloromethyl oxazoles) .

Advanced: How can synthetic yields be optimized for this compound?

Methodological Answer:

Low yields (e.g., 58% in ) often arise from competing side reactions or inefficient chloromethylation. Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reagent solubility.

- Catalyst use : Lewis acids like AlCl3 can accelerate chloromethylation.

- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., chlorination) to minimize decomposition .

Advanced: How to resolve contradictions in reported spectral data?

Methodological Answer:

Discrepancies in NMR or HRMS data (e.g., δ values or [M+H]+) may arise from solvent effects, impurities, or instrumentation differences. Mitigation steps:

- Internal standards : Use tetramethylsilane (TMS) for NMR calibration.

- High-purity solvents : Ensure deuterated solvents are anhydrous.

- Repetition : Compare data across multiple batches, as demonstrated in for analogous compounds .

Basic: What are the key applications in pharmacological research?

Methodological Answer:

The compound’s chlorophenyl and oxazole moieties suggest potential as a bioactive scaffold. In , structurally similar derivatives were evaluated as thioredoxin glutathione reductase inhibitors, highlighting its relevance in antiparasitic drug discovery. Biological assays include:

- Enzyme inhibition studies : Measuring IC50 values against target enzymes.

- In vivo efficacy : Schistosomicidal activity testing in model organisms .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

SAR studies require systematic modification of substituents:

- Chlorophenyl position : Compare 3-chlorophenyl (target compound) with 2- or 4-chloro analogs (e.g., ).

- Oxazole methylation : Assess steric effects by replacing methyl with bulkier groups.

- Bioisosteric replacement : Substitute chloromethyl with trifluoromethyl (as in ) to evaluate electronic effects.

Biological data should be analyzed using multivariate regression to correlate structural features with activity .

Basic: What computational methods are used to study its electronic properties?

Methodological Answer:

Density Functional Theory (DFT) is commonly employed ( ):

- Geometry optimization : To predict bond lengths and angles.

- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps for reactivity insights.

- NBO analysis : Evaluate hyperconjugative interactions involving the chloromethyl group .

Advanced: How to address discrepancies in reported melting points?

Methodological Answer:

Variations in melting points (e.g., vs. other sources) may stem from polymorphic forms or impurities. Solutions include:

- Recrystallization : Use solvents like ethanol or ethyl acetate to obtain pure crystals.

- DSC analysis : Determine phase transitions and confirm polymorphism.

- Collaborative validation : Cross-check data with independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.